4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including sulfamoyl, methoxy, and prop-2-yn-1-yl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzamide core, followed by the introduction of the sulfamoyl and methoxy groups. The final step involves the addition of the prop-2-yn-1-yl group under controlled conditions to ensure the desired configuration.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Scientific Research Applications
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be compared with other similar compounds, such as:
- 4-[bis(prop-2-en-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
- 4-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
These compounds share similar functional groups but differ in their core structures and specific properties
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-5-15-26(16-6-2)33(29,30)19-13-11-18(12-14-19)23(28)25-24-27(17-7-3)22-20(31-4)9-8-10-21(22)32-24/h3,5-6,8-14H,1-2,15-17H2,4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBFCNSPXTVFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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